5-Bromo-1-cyclopropanesulfonyl-2,3-dihydro-1H-indole
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 5-bromo-1-decylindolin-2-one was achieved without isolation of the intermediate hydrazone by the Wolff–Kishner reduction of 2-(5-bromo-1-decyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)propanedinitrile with hydrazine hydrate .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed. In the case of 5-Bromo-1-decyl-2,3-dihydro-1H-indolin-2-one, the dihydroindolone unit is slightly twisted . The polar head groups are associated through C–H···O hydrogen bonds and C–Br···π (ring) interactions .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the Wolff–Kishner reduction, a reaction used for the entire deoxygenation of carbonyl compounds, was used in the synthesis of 5-bromo-1-decylindolin-2-one .Scientific Research Applications
Antimicrobial Activity
- In vitro Antimicrobial Activity : New heterocyclic compounds derived from 5-bromo-2,3-di(furan-2-yl)-1H-indole, a related compound, have shown significant antimicrobial activity. This suggests potential for pharmaceutical applications in combating various strains of bacteria and fungi (Mageed, El- Ezabi, & Khaled, 2021).
Synthesis and Chemical Reactivity
- Synthesis Techniques : Research has been conducted on the synthesis of various derivatives of 5-bromo-1H-indole, showcasing methods to obtain high yields and confirming the structure of the target products through NMR and MS (Zhao-chan, 2013).
- Fischer Cyclization for Heterocycles : The Fischer indole cyclization technique has been utilized to synthesize hard-to-reach heterocycles containing a 5-bromo-1H-pyrrolo[2,3-b]pyridine framework, demonstrating a valuable synthetic route for complex molecular scaffolding (Alekseyev, Amirova, & Terenin, 2015).
Potential Therapeutic Applications
- Serotonin Receptor Antagonists : Derivatives of 5-bromo-1H-indole, such as SUVN-502, have been identified as potent, selective, and orally active serotonin 6 (5-HT6) receptor antagonists, offering potential for the treatment of cognitive disorders like Alzheimer's disease (Nirogi et al., 2017).
Structural and Molecular Analysis
- Hirshfeld Surface Analysis : The compound 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole has been characterized through various techniques including X-ray crystallography, revealing insights into intermolecular interactions and electronic spectra (Barakat et al., 2017).
Mechanism of Action
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors . They are important types of molecules and natural products that play a main role in cell biology .
Mode of Action
The exact mode of action would depend on the specific receptors that “5-Bromo-1-cyclopropanesulfonyl-2,3-dihydro-1H-indole” binds to. Generally, indole derivatives can interact with their targets and cause changes that lead to various biological activities .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways. For example, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants .
Result of Action
Indole derivatives have been shown to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Analysis
Biochemical Properties
5-Bromo-1-cyclopropanesulfonyl-2,3-dihydro-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to inhibit glycogen synthase kinase-3 (GSK-3), an enzyme involved in numerous cellular processes such as glycogen metabolism and cell signaling . The interaction between this compound and GSK-3 is characterized by the binding of the compound to the active site of the enzyme, leading to its inhibition.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been reported to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been shown to affect the Wnt/β-catenin signaling pathway, which plays a crucial role in cell proliferation and differentiation . By inhibiting GSK-3, this compound can enhance the Wnt/β-catenin signaling, leading to increased cell proliferation and differentiation.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound binds to the active site of GSK-3, inhibiting its activity and thereby modulating downstream signaling pathways . This inhibition results in the stabilization of β-catenin, a key component of the Wnt/β-catenin signaling pathway, leading to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that indole derivatives, including this compound, are relatively stable under standard laboratory conditions . Prolonged exposure to light and air can lead to degradation, affecting the compound’s efficacy and potency.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. The threshold effects observed in these studies highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. The compound undergoes metabolic transformations, including oxidation and conjugation, leading to the formation of metabolites that can be excreted from the body . These metabolic pathways play a crucial role in determining the compound’s bioavailability and pharmacokinetics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, affecting its localization and accumulation.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments or organelles, such as the nucleus or mitochondria, where it exerts its biological effects . The localization of the compound within specific subcellular compartments can impact its activity and function.
properties
IUPAC Name |
5-bromo-1-cyclopropylsulfonyl-2,3-dihydroindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2S/c12-9-1-4-11-8(7-9)5-6-13(11)16(14,15)10-2-3-10/h1,4,7,10H,2-3,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOZIWAUAGURJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC3=C2C=CC(=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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